molecular formula C21H17Cl2NO2 B2430373 4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide CAS No. 478040-06-1

4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide

Cat. No.: B2430373
CAS No.: 478040-06-1
M. Wt: 386.27
InChI Key: VSIJVJPWAGYIAX-UHFFFAOYSA-N
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Description

4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide is an organic compound that features a benzyloxy group, two chlorine atoms, and a benzenecarboxamide moiety

Properties

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c22-19-9-5-4-8-16(19)13-24-21(25)18-11-10-17(12-20(18)23)26-14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIJVJPWAGYIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chlorobenzylamine

The synthesis of 2-chlorobenzylamine, a critical precursor, follows the Gabriel synthesis method outlined in patent EP0367232A2.

  • Phthalimide Protection : 2-Chlorobenzyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours to yield 2-chlorobenzylphthalimide.
  • Hydrazinolysis : The phthalimide intermediate is treated with hydrazine hydrate in methanol under reflux (65°C) for 6 hours, cleaving the phthalimide group to release 2-chlorobenzylamine.
    • Purification : The amine is isolated via acid-base extraction, with hydrochloric acid (HCl) protonating the amine to form a water-soluble salt, followed by neutralization with sodium hydroxide (NaOH) to precipitate the free amine.

This method achieves >85% purity, as confirmed by $$ ^1\text{H} $$-NMR ($$ \delta $$ 3.85 ppm, singlet for -CH$$2$$-NH$$2 $$).

Benzylation of 4-Hydroxy-2-chlorobenzoic Acid

Introduction of the Benzyloxy Group

The benzyloxy moiety at the 4-position is installed via nucleophilic aromatic substitution, adapting conditions from PMC9897792.

  • Reaction Conditions :
    • 4-Hydroxy-2-chlorobenzoic acid (1.0 equiv), benzyl chloride (1.2 equiv)
    • Base: Potassium carbonate ($$ \text{K}2\text{CO}3 $$, 2.0 equiv)
    • Solvent: Acetonitrile ($$ \text{CH}_3\text{CN} $$)
    • Catalyst: Potassium iodide (KI, 0.1 equiv)
    • Temperature: 80°C, 8 hours under nitrogen.
  • Mechanism : The phenolic oxygen attacks the benzyl chloride electrophile, displacing chloride and forming 4-(benzyloxy)-2-chlorobenzoic acid.
  • Yield : 78–82%, purified by recrystallization from ethanol/water.

Amide Bond Formation

Activation of Carboxylic Acid

The benzoic acid is activated as an acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$):

  • Procedure : 4-(Benzyloxy)-2-chlorobenzoic acid (1.0 equiv) is refluxed with $$ \text{SOCl}2 $$ (3.0 equiv) in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$) for 3 hours. Excess $$ \text{SOCl}2 $$ is removed under vacuum.

Coupling with 2-Chlorobenzylamine

The acid chloride reacts with 2-chlorobenzylamine in a nucleophilic acyl substitution:

  • Conditions :
    • Solvent: $$ \text{CH}2\text{Cl}2 $$
    • Base: Triethylamine (Et$$_3$$N, 2.0 equiv)
    • Temperature: 0°C to room temperature, 12 hours.
  • Workup : The reaction mixture is washed with 1M HCl, saturated NaHCO$$3$$, and brine. The organic layer is dried ($$ \text{MgSO}4 $$) and concentrated.
  • Yield : 70–75%, with purity >97% by HPLC.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$):
    • $$ \delta $$ 7.85 (d, J = 8.4 Hz, 1H, Ar-H),
    • $$ \delta $$ 7.45–7.30 (m, 10H, Ar-H and -NH-),
    • $$ \delta $$ 5.20 (s, 2H, -OCH$$
    2$$-Ph).
  • ESI-MS : m/z 387.1 [M+H]$$^+$$.
  • Purity Assessment

    • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

    Optimization and Challenges

    Side Reactions and Mitigation

    • Over-Benzylation : Controlled stoichiometry of benzyl chloride (1.2 equiv) minimizes di-benzylated byproducts.
    • Amine Oxidation : Reactions conducted under nitrogen prevent oxidation of 2-chlorobenzylamine.

    Alternative Routes

    • Coupling Reagents : Use of EDCl/HOBt in DMF yields comparable results but increases cost.
    • One-Pot Synthesis : Attempts to combine benzylation and amidation steps resulted in <50% yield due to intermediate instability.

    Chemical Reactions Analysis

    Types of Reactions

    4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide can undergo various chemical reactions, including:

      Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles.

      Oxidation and reduction: The benzyloxy group can be oxidized to a benzoic acid derivative, or reduced to a benzyl alcohol.

      Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Common Reagents and Conditions

      Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

      Oxidation: Reagents like potassium permanganate or chromium trioxide.

      Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

      Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Major Products

      Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

      Oxidation: Benzoic acid derivatives.

      Reduction: Benzyl alcohol derivatives.

      Hydrolysis: Carboxylic acids and amines.

    Scientific Research Applications

    4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide has several applications in scientific research:

      Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

      Medicinal Chemistry:

      Biological Studies: May be used in studies involving enzyme inhibition or receptor binding due to its amide functionality.

      Industrial Applications: Potential use in the production of specialty chemicals and materials.

    Mechanism of Action

    The mechanism of action of 4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy and amide groups could play a role in its binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

      4-(benzyloxy)-2-chlorobenzoic acid: Shares the benzyloxy and chlorine substituents but lacks the amide group.

      2-chlorobenzylamine: Contains the 2-chlorobenzyl moiety but lacks the benzyloxy and amide groups.

      4-(benzyloxy)-2-chlorobenzoyl chloride: An intermediate in the synthesis of the target compound.

    Uniqueness

    4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzyloxy and amide groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.

    Biological Activity

    Overview

    4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide is an organic compound characterized by its unique structural features, including a benzyloxy group, two chlorine substituents, and a benzenecarboxamide moiety. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

    • IUPAC Name : 2-chloro-N-[(2-chlorophenyl)methyl]-4-phenylmethoxybenzamide
    • Molecular Formula : C21H17Cl2NO2
    • Molecular Weight : 386.27 g/mol
    • CAS Number : 478040-06-1

    The biological activity of 4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide is primarily attributed to its ability to participate in various biochemical pathways. The compound's structure allows it to engage in free radical reactions, which are essential in many biological processes.

    Biochemical Pathways

    • Oxidation and Reduction : The benzyloxy group can undergo oxidation to form derivatives such as benzoic acid, while the amide bond can be hydrolyzed under acidic or basic conditions.
    • Enzyme Inhibition : The amide functionality may facilitate interactions with enzymes, potentially acting as an inhibitor in various biochemical reactions.

    Biological Activity

    Research indicates that this compound may exhibit a range of biological activities, including:

    • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, indicating potential antimicrobial properties.
    • Anticancer Potential : Some derivatives of benzenecarboxamides have shown promise in cancer research, potentially acting through mechanisms that induce apoptosis in cancer cells.
    • Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways and cellular responses.

    Case Studies and Research Findings

    • Antimicrobial Studies : A study demonstrated that benzenecarboxamides exhibit significant antibacterial activity against various strains of bacteria. The presence of halogen substituents was noted to enhance this activity through increased lipophilicity and interaction with bacterial cell membranes.
    • Anticancer Research : In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis via caspase activation pathways.
    • Enzyme Inhibition Studies : Research involving similar compounds has indicated their potential as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression. This suggests that 4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide could be further explored for its therapeutic applications.

    Comparison with Similar Compounds

    The unique combination of functional groups in 4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide distinguishes it from similar compounds:

    Compound NameStructure FeaturesBiological Activity
    4-(benzyloxy)-2-chlorobenzoic acidLacks amide groupModerate antibacterial activity
    2-chlorobenzylamineLacks benzyloxy groupLimited enzyme interaction
    4-(benzyloxy)-N-(2-chloroethyl)benzenecarboxamideLacks chlorobenzyl moietyPotential anticancer properties

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide, and how do reaction conditions influence yield and purity?

    • Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, benzyloxy and chlorobenzyl groups are introduced using benzyl chloride under alkaline conditions. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) critically affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitoring intermediates with TLC and NMR is essential .

    Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

    • Methodology :

    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzyloxy protons at δ 4.9–5.1 ppm, aromatic protons at δ 6.8–7.5 ppm).
    • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%).
    • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 430.05).
    • X-ray crystallography (if crystalline) resolves stereoelectronic effects .

    Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

    • Methodology :

    • Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol as solvents for biological assays. Methoxy or hydroxyl analogs improve solubility but may reduce lipophilicity .
    • Stability : Degrades under UV light (confirmed via HPLC); store in amber vials at -20°C. Stability in buffer (pH 7.4) should be monitored over 72 hours .

    Advanced Research Questions

    Q. What strategies optimize structure-activity relationships (SAR) for enhancing biological activity?

    • Methodology :

    • Substituent Modification : Replace 2-chlorobenzyl with 4-fluorobenzyl to assess halogen effects on receptor binding. Methoxy or nitro groups at the benzyloxy position alter electron density and hydrogen bonding .
    • Bioisosteres : Replace the amide with a sulfonamide group to evaluate metabolic stability.
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes .

    Q. How can researchers identify and validate biological targets for this compound?

    • Methodology :

    • Target Fishing : Use Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify interacting proteins.
    • Validation : siRNA knockdown or CRISPR-Cas9 gene editing of putative targets (e.g., PI3K/AKT pathway) in cancer cell lines. Dose-dependent inhibition of phosphorylation (Western blot) confirms mechanism .

    Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

    • Methodology :

    • Matrix Effects : Serum proteins bind the compound; mitigate via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
    • LC-MS/MS Optimization : Use deuterated internal standards (e.g., d4_4-analog) for quantification. Limit of detection (LOD) <1 ng/mL achievable with MRM transitions .

    Q. How should contradictory data on biological efficacy (e.g., IC50_{50} variability) be analyzed?

    • Methodology :

    • Assay Conditions : Compare results across cell lines (e.g., HeLa vs. MCF-7) and serum concentrations. Low serum (2% FBS) may reduce off-target binding.
    • Statistical Models : Apply ANOVA with post-hoc tests to identify significant differences. Meta-analysis of published IC50_{50} values (e.g., ChEMBL database) contextualizes outliers .

    Key Considerations for Researchers

    • Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic compounds (e.g., waste disposal, PPE).
    • Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, stirring time) and raw spectral data in supplementary materials.
    • Interdisciplinary Collaboration : Partner with computational chemists for SAR modeling and pharmacologists for in vivo validation.

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